molecular formula C16H14O2 B3191097 Anthracene, 2,3-dimethoxy- CAS No. 51790-19-3

Anthracene, 2,3-dimethoxy-

Cat. No.: B3191097
CAS No.: 51790-19-3
M. Wt: 238.28 g/mol
InChI Key: LCRZHFOPQBMYRE-UHFFFAOYSA-N
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Description

2,3-Dimethoxyanthracene is an anthracene derivative substituted with methoxy (-OCH₃) groups at the 2nd and 3rd positions of the central aromatic ring. Methoxy groups are electron-donating substituents that significantly alter anthracene’s electronic structure, influencing optoelectronic behavior, solubility, and reactivity .

Properties

CAS No.

51790-19-3

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2,3-dimethoxyanthracene

InChI

InChI=1S/C16H14O2/c1-17-15-9-13-7-11-5-3-4-6-12(11)8-14(13)10-16(15)18-2/h3-10H,1-2H3

InChI Key

LCRZHFOPQBMYRE-UHFFFAOYSA-N

SMILES

COC1=CC2=CC3=CC=CC=C3C=C2C=C1OC

Canonical SMILES

COC1=CC2=CC3=CC=CC=C3C=C2C=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

2.1. 9,10-Dimethoxyanthracene
  • Structure : Methoxy groups at the 9th and 10th positions (CAS 2395-97-3; C₁₆H₁₄O₂, MW 238.28) .
  • Key Differences: Electronic Properties: The 9,10-substitution pattern creates a conjugated system distinct from 2,3-dimethoxyanthracene. This contrasts with anthracene derivatives lacking methoxy groups, which exhibit strong fluorescence . Synthesis: Synthesized via silver-assisted solvolysis of hexabromides, similar routes may apply to 2,3-dimethoxy derivatives but with stereochemical challenges (e.g., isomer ratios during methanolysis) .
2.2. 2,3,6,7-Tetramethylanthracene
  • Structure : Methyl (-CH₃) groups at 2,3,6,7 positions (C₁₈H₁₈, MW 234.34; CAS 15254-25-8) .
  • Key Differences :
    • Steric vs. Electronic Effects : Methyl groups introduce steric hindrance without significant electronic donation. This contrasts with methoxy groups, which enhance electron density and alter HOMO-LUMO gaps.
    • Applications : Tetramethyl derivatives are studied for crystallographic properties and as oxygen traps, whereas methoxy-substituted anthracenes are prioritized in organic electronics .
2.3. 5,8-Dimethoxy-2,3-dimethyl-1,4-anthraquinone
  • Structure: Methoxy (5,8) and methyl (2,3) groups on an anthraquinone core (C₁₈H₁₆O₄, MW 296.32; CAS 74962-85-9) .
  • Key Differences: Redox Activity: The quinone moiety introduces redox-active sites, enabling applications in electrochemistry. Methoxy groups at 5,8 positions may stabilize charge-separated states, unlike 2,3-dimethoxyanthracene’s purely aromatic system. Biological Activity: Anthraquinones with methoxy/methyl groups show antitrypanosomal activity, suggesting that 2,3-dimethoxyanthracene derivatives could be explored for similar biomedical roles .
3.1. Optoelectronic Properties
  • Charge Transport: In donor-π-donor anthracene cores, replacing dimethoxy groups with acceptor units (e.g., AL1-AL7) improved hole mobility by 20–30%, highlighting the critical role of substituent position and electronic nature .
  • Emission Quenching : 9,10-Dimethoxyanthracene’s lack of emission in porphyrin dyads contrasts with 2,3-functionalized anthracenes (e.g., 2,3-dicarbaldehyde), which retain fluorescence due to reduced conjugation with the core .

Q & A

Q. What are the optimal synthetic routes for 2,3-dimethoxyanthracene, and how can selectivity and yield be maximized?

A stereoselective synthesis involves treating hexabromide precursors with silver perchlorate in dry methanol under inert, dark conditions for 48 hours. This yields two dimethoxy derivatives ([7] and [8]) in a 37:63 ratio, isolated via column chromatography with 29% and 44% yields, respectively . To improve selectivity, reaction parameters such as solvent polarity, temperature, and catalyst equivalents should be systematically optimized.

Q. How is the stereochemistry of 2,3-dimethoxyanthracene derivatives confirmed experimentally?

Symmetrical dimethoxy products pose challenges for NMR-based structural elucidation due to overlapping signals. X-ray crystallography is critical for unambiguous stereochemical assignment, as demonstrated for derivative [7] in . For asymmetric analogs, advanced 2D NMR techniques (e.g., NOESY) or computational modeling (DFT) may supplement crystallographic data .

Q. What spectroscopic methods are recommended for characterizing 2,3-dimethoxyanthracene and its derivatives?

Key techniques include:

  • 1H/13C NMR : To identify methoxy substituents and aromatic proton environments.
  • X-ray diffraction : For resolving stereochemical ambiguity in symmetrical derivatives.
  • Mass spectrometry (HRMS) : To confirm molecular formulas and purity. Cross-referencing with synthetic intermediates (e.g., brominated precursors) ensures structural fidelity .

Advanced Research Questions

Q. How can 2,3-dimethoxyanthracene be functionalized for applications in optoelectronic materials?

The dimethoxy groups act as electron-donor units in anthracene-core hole-transport materials. Computational studies suggest replacing one methoxy group with stronger acceptors (e.g., cyano or nitro) to tune HOMO-LUMO gaps. Experimental validation involves Suzuki coupling or Ullmann reactions to append π-conjugated systems, followed by cyclic voltammetry and UV-vis spectroscopy to assess optoelectronic properties .

Q. What mechanistic insights explain the 37:63 product ratio in the methanolysis of hexabromide precursors?

The ratio arises from competing steric and electronic effects during solvolysis. The major product ([8]) likely forms via a lower-energy transition state stabilized by methoxy group resonance. Isotopic labeling (e.g., deuterated methanol) and kinetic studies (variable-temperature NMR) could further elucidate pathway dominance .

Q. How do 2,3-dimethoxy substituents influence anthracene’s bioreactivity or toxicity profiles?

Methoxy groups may enhance solubility and reduce acute toxicity compared to unsubstituted anthracenes. In vitro assays (e.g., Ames test or MTT cytotoxicity screening) should be conducted using mammalian cell lines. Comparative studies with 9,10-disubstituted analogs ( ) can clarify substituent-position effects on bioactivity .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields or product ratios?

Reproducibility issues may stem from trace moisture or light exposure during reactions. Rigorous drying of solvents (e.g., molecular sieves) and strict adherence to inert conditions (argon/glovebox) are essential. Statistical Design of Experiments (DoE) can identify critical variables (e.g., agitation rate, catalyst aging) affecting outcomes .

Q. What strategies are effective for scaling up 2,3-dimethoxyanthracene synthesis while maintaining purity?

Continuous flow chemistry minimizes side reactions and improves heat/mass transfer. Post-synthesis purification via recrystallization (e.g., using DCM/hexane) or preparative HPLC ensures >95% purity. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .

Applications in Interdisciplinary Research

Q. Can 2,3-dimethoxyanthracene serve as a precursor for bioactive molecules?

Yes. Methoxy groups enable further functionalization (e.g., demethylation to hydroxy derivatives for anticancer agents). highlights related dimethoxybenzaldehyde derivatives as acetylcholinesterase inhibitors, suggesting potential for neuropharmacological studies. Structure-activity relationships (SAR) should explore substituent effects on target binding .

Q. How does 2,3-dimethoxyanthracene compare to other PAHs in environmental persistence studies?

Methoxy groups reduce hydrophobicity (logP) compared to parent anthracene, potentially altering biodegradation pathways. Microbial degradation assays (e.g., with Sphingomonas spp.) can track metabolites like 2,3-dihydroxynaphthalene, using LC-MS/MS for quantification .

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